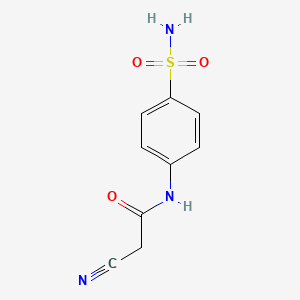

2-cyano-N-(4-sulfamoylphenyl)acetamide

CAS No.: 32933-40-7

Cat. No.: VC3777175

Molecular Formula: C9H9N3O3S

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32933-40-7 |

|---|---|

| Molecular Formula | C9H9N3O3S |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | 2-cyano-N-(4-sulfamoylphenyl)acetamide |

| Standard InChI | InChI=1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) |

| Standard InChI Key | IQSWUJWQROLSRO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N |

Introduction

Structural Characteristics and Basic Properties

Chemical Identity and Molecular Features

2-cyano-N-(4-sulfamoylphenyl)acetamide is an organic compound with molecular formula C₉H₉N₃O₃S, containing a sulfamoylphenyl group connected to a cyanoacetamide moiety . This compound serves as a crucial synthon (building block) for creating various polyfunctionalized heterocyclic compounds, making it valuable in organic synthesis applications . The structure features multiple reactive sites that contribute to its versatility in chemical transformations.

The compound possesses several functional groups that define its chemical behavior: a cyano group, an acetamide linkage, and a sulfamoyl group attached to a phenyl ring. These functional elements provide multiple reaction pathways for synthetic chemists to explore. The presence of these groups creates opportunities for regioselective reactions, enabling the precise construction of complex heterocyclic systems.

Synthetic Methodologies

Reactivity Profile and Transformation Pathways

The compound's reactivity is largely governed by three key functional groups:

-

The cyano group, which can participate in numerous transformations including hydrolysis, reduction, and nucleophilic additions

-

The active methylene group adjacent to both the cyano and carbonyl groups, which exhibits enhanced acidity facilitating condensation reactions

-

The sulfamoyl group, which contributes to the compound's biological activity profile and can participate in certain transformations

These reactive centers make 2-cyano-N-(4-sulfamoylphenyl)acetamide particularly valuable for heterocycle formation through various cyclization strategies. The regioselective attack on the cyanoacetamido moiety by different reagents can, in one or two steps, add highly functionalized substituents or form complete heterocyclic rings .

Applications in Heterocyclic Chemistry

Role as a Synthetic Building Block

The primary importance of 2-cyano-N-(4-sulfamoylphenyl)acetamide lies in its application as a building block for synthesizing polyfunctionalized heterocyclic compounds . This versatility stems from the presence of multiple reactive functional groups, which can participate in various transformations leading to the formation of diverse heterocyclic systems.

The literature indicates that this compound serves as a key precursor in the synthesis of heterocycles with potential biological activities. The cyanoacetamide moiety, in particular, provides a versatile handle for constructing diverse ring systems through condensation and cyclization reactions. These transformations can be controlled to achieve high levels of regioselectivity, enabling precise construction of target molecular architectures.

Biological and Pharmaceutical Significance

Structure-Activity Relationships

The biological significance of 2-cyano-N-(4-sulfamoylphenyl)acetamide can be understood partially through its structural relationship to sulfanilamide, a compound with established antibacterial properties. Sulfanilamide contains the sulfamoylphenyl group present in our compound of interest and acts as a competitive inhibitor for bacterial enzyme dihydropteroate synthetase with an IC50 of 320 μM .

This structural similarity suggests that 2-cyano-N-(4-sulfamoylphenyl)acetamide and its derivatives might exhibit antibacterial properties, though likely with modified potency and specificity due to the additional functional groups. The literature indicates that sulfanilamide's activity stems from its ability to mimic para-aminobenzoic acid (PABA) and thereby inhibit folate synthesis in bacteria—a critical pathway for bacterial survival .

Current Research and Future Perspectives

Recent Developments

Based on publication dates in the literature (with some as recent as February 2025), research involving 2-cyano-N-(4-sulfamoylphenyl)acetamide and related compounds continues to be active . Current research directions appear to focus on:

-

Developing new and more efficient synthetic methodologies

-

Exploring novel heterocyclic systems with enhanced functional properties

-

Investigating potential biological activities of derivatives

-

Establishing structure-activity relationships to guide drug design

The continued interest in this compound reflects its importance as a versatile intermediate in synthetic organic chemistry and medicinal chemistry research.

Future Research Directions

Future research involving 2-cyano-N-(4-sulfamoylphenyl)acetamide may explore several promising directions:

-

Development of environmentally friendly synthetic approaches, including solvent-free methodologies and catalytic systems

-

Application in targeted drug development, particularly for antimicrobial and anticancer agents

-

Investigation of structure modifications to enhance specific biological activities

-

Exploration of applications in materials science and polymer chemistry

-

Computational studies to predict reactivity and biological interactions

These potential research avenues highlight the continued relevance of 2-cyano-N-(4-sulfamoylphenyl)acetamide in chemical research and its potential contributions to addressing important challenges in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume